molecular formula C14H15ClN4OS B15003827 N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15003827
M. Wt: 322.8 g/mol
InChI Key: WZTAJAKLIYADPT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic, triazole, and sulfanyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The subsequent steps involve the introduction of the sulfanyl group and the aromatic ring through nucleophilic substitution reactions. The final step includes the acetamide formation via an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced aromatic compounds, and various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The aromatic and sulfanyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.

    Sulfonamide derivatives: These compounds also contain sulfanyl groups and exhibit similar biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which provides a distinct chemical profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C14H15ClN4OS

Molecular Weight

322.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H15ClN4OS/c1-3-6-19-9-16-18-14(19)21-8-13(20)17-12-7-11(15)5-4-10(12)2/h3-5,7,9H,1,6,8H2,2H3,(H,17,20)

InChI Key

WZTAJAKLIYADPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=CN2CC=C

Origin of Product

United States

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